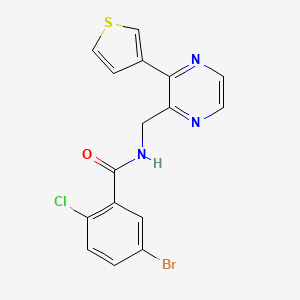

5-bromo-2-chloro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide

Description

This compound features a benzamide core substituted with bromo and chloro groups at the 5- and 2-positions of the benzene ring, respectively. The pyrazine moiety at the N-position is further functionalized with a thiophen-3-yl group. However, direct biological data for this compound are absent in the provided evidence, necessitating comparisons with structurally related analogs to infer properties.

Properties

IUPAC Name |

5-bromo-2-chloro-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrClN3OS/c17-11-1-2-13(18)12(7-11)16(22)21-8-14-15(20-5-4-19-14)10-3-6-23-9-10/h1-7,9H,8H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHUMHNQLLQQLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)NCC2=NC=CN=C2C3=CSC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

- Trifluoromethyl-Substituted Analogs: Compounds like N-[1-(3-Cyanopyrazin-2-yl)ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide () feature trifluoromethyl groups, which enhance lipophilicity and metabolic stability compared to the target compound’s bromo/chloro substituents.

- Methoxy-Substituted Analogs: 5-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide () replaces chloro with methoxy, introducing an electron-donating group.

Heterocyclic Modifications on the Pyrazine Ring

- Thiophene vs. Trifluoromethylpyridine : The target’s thiophen-3-yl group contrasts with 5-bromo-3-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-amine (), which has a pyridine ring with CF₃. Thiophene’s sulfur atom may confer distinct electronic properties (e.g., polarizability) and influence metabolic pathways, while CF₃-substituted pyridines are often leveraged for enhanced potency in antimalarial contexts .

- Oxadiazole and Triazole Derivatives : Compounds such as N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide () replace pyrazine with triazole, altering ring geometry and hydrogen-bonding capacity. Sulfonamide groups (as in ) typically exhibit higher solubility than benzamides but may face different pharmacokinetic challenges .

Data Table: Key Structural and Inferred Properties

Q & A

Q. What are the key synthetic routes for 5-bromo-2-chloro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide, and what reaction yields are typically observed?

The compound is synthesized via multi-step reactions, including nucleophilic substitution, hydroxylamine addition, cyclization, and amide coupling. A European patent outlines yields ranging from 31% to 95%, with the final amide coupling step yielding 31%. Key reagents include sodium hydroxide, triethylamine, and methyl chloroacetate .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Q. What functional groups in this compound influence its reactivity?

The benzamide core, bromine/chlorine substituents, and thiophene-pyrazine moiety contribute to reactivity. Bromine enhances electrophilic substitution, while the pyrazine ring facilitates π-stacking interactions .

Advanced Research Questions

Q. How can researchers optimize the low-yielding final amide coupling step (31%)?

Strategies include:

- Using alternative coupling agents (e.g., HATU or EDCI) to improve efficiency.

- Optimizing solvent polarity (e.g., DMF for better solubility) and temperature control .

- Introducing palladium catalysts for cross-coupling reactions to enhance regioselectivity .

Q. What structural features contribute to its potential enzyme inhibition, and how can SAR studies be designed?

- The thiophene and pyrazine moieties enable hydrogen bonding and hydrophobic interactions with enzyme active sites.

- SAR studies should focus on modifying substituents (e.g., replacing chlorine with fluorinated groups) and assessing inhibitory activity against targets like kinases or viral polymerases .

Q. How can contradictory data in reaction yields or biological activity be resolved?

- Reproducibility checks : Standardize reaction conditions (solvent, catalyst loading).

- Analytical validation : Use high-resolution mass spectrometry (HRMS) to confirm intermediate structures.

- Biological assays : Compare activity across multiple cell lines to account for variability .

Methodological Guidance

Q. What reagents and conditions are critical for introducing the thiophene moiety?

- Use Suzuki-Miyaura coupling with Pd(PPh) as a catalyst and thiophene-3-boronic acid.

- Optimize solvent (toluene/ethanol) and base (NaCO) for cross-coupling efficiency .

Q. How can researchers validate the compound’s mechanism of action in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.